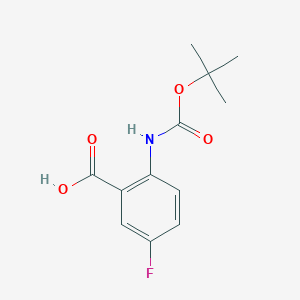

Boc-2-amino-5-fluorobenzoic acid

Übersicht

Beschreibung

Boc-2-amino-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharoyces Cerevisiae .

Synthesis Analysis

The synthesis of Boc-2-amino-5-fluorobenzoic acid involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

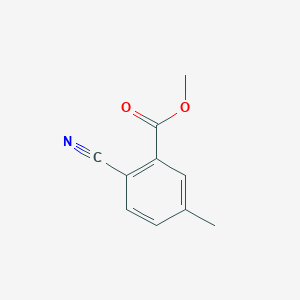

The molecular formula of 2-Amino-5-fluorobenzoic acid is C7H6FNO2 . Its average mass is 155.126 Da and its monoisotopic mass is 155.038254 Da .Chemical Reactions Analysis

The Boc group in Boc-2-amino-5-fluorobenzoic acid is stable towards most nucleophiles and bases . This makes it suitable for use in various chemical reactions.Physical And Chemical Properties Analysis

The density of 2-Amino-5-fluorobenzoic acid is 1.4±0.1 g/cm3 . Its boiling point is 318.2±27.0 °C at 760 mmHg . The molar refractivity is 37.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Mimicking Tripeptide β-Strand

Boc-2-amino-5-fluorobenzoic acid derivatives have been used to mimic the hydrogen-bonding functionality of tripeptide β-strands. These derivatives can be incorporated into peptides via standard peptide synthesis techniques, contributing to the formation of β-sheet-like hydrogen-bonded dimers in certain solutions (Nowick et al., 2000).

Heterocyclic Core Synthesis

Boc-protected internal amino or hydroxyl nucleophiles, including derivatives of Boc-2-amino-5-fluorobenzoic acid, have been utilized in multi-component condensation (MCC)/SNAr methodology for synthesizing various biologically relevant heterocyclic cores such as indazolinones, benzazepines, and benzoxazepines (Tempest et al., 2001).

Synthesis of Hydroxypipecolic Acid

Boc-2-amino-5-fluorobenzoic acid derivatives have been involved in the synthesis of 5-hydroxypipecolic acid. This synthesis involves multiple steps including enantioselective resolution, oxidation, regioselective attack, and intramolecular cyclization, demonstrating the compound's utility in complex organic synthesis (Krishnamurthy et al., 2015).

Synthesis of Fluorobenzoic Acid Derivatives

Peptide Synthesis

Boc-2-amino-5-fluorobenzoic acid derivatives have been used in peptide synthesis. For example, the coupling of Boc-protected amino acids in automated solid-phase peptide synthesis demonstrates the utility of these derivatives in efficient peptide construction (Reid & Simpson, 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEXUYVMBYLQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-amino-5-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

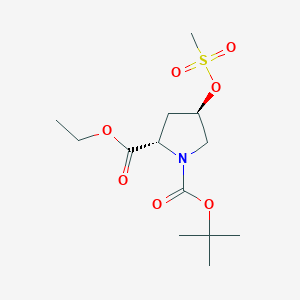

![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

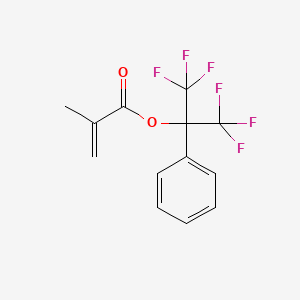

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)